1-Ethyl-4-(phenylthio)pyridinium iodide

Catalog No.
S14532282
CAS No.
63512-52-7
M.F
C13H14INS
M. Wt
343.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-4-(phenylthio)pyridinium iodide

CAS Number

63512-52-7

Product Name

1-Ethyl-4-(phenylthio)pyridinium iodide

IUPAC Name

1-ethyl-4-phenylsulfanylpyridin-1-ium;iodide

Molecular Formula

C13H14INS

Molecular Weight

343.23 g/mol

InChI

InChI=1S/C13H14NS.HI/c1-2-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1

InChI Key

KDAYPDWBPIWATK-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=C(C=C1)SC2=CC=CC=C2.[I-]

1-Ethyl-4-(phenylthio)pyridinium iodide (CAS 63512-52-7) is a functionalized quaternary pyridinium salt utilized as a reactive electrophilic precursor in the synthesis of asymmetric cyanine dyes and conjugated materials. Characterized by its N-ethyl solubilizing group and a 4-phenylthio moiety, this compound serves as a highly effective substrate for nucleophilic substitution and condensation reactions [1]. In industrial and laboratory procurement, it is primarily valued for providing a measurable balance between bench stability and leaving-group lability, making it a reliable intermediate for photographic sensitizers, fluorescent probes, and advanced photoredox systems [2].

Generic substitution with simpler leaving groups (such as 4-chloro or 4-methylthio) or differing N-alkyl chains (such as N-methyl) compromises synthetic yields and process scalability. 4-Halopyridinium salts are highly hygroscopic and prone to rapid hydrolysis, leading to unpredictable stoichiometry and batch-to-batch variability [1]. Conversely, 4-methylthio analogs possess a weaker leaving group, necessitating harsher reflux conditions that can degrade sensitive dye products [2]. Furthermore, substituting the N-ethyl group with an N-methyl group reduces solubility in volatile solvents like ethanol, forcing manufacturers to rely on high-boiling, difficult-to-remove solvents such as DMF [3]. Consequently, exact procurement of the N-ethyl-4-phenylthio form is necessary for maintaining mild reaction conditions, high yields, and streamlined purification.

Enhanced Leaving Group Kinetics in Dye Condensation

In the synthesis of asymmetric cyanine dyes via condensation with active methylene compounds, the nature of the leaving group at the 4-position dictates reaction efficiency. 1-Ethyl-4-(phenylthio)pyridinium iodide features a thiophenolate leaving group, which is more stable (conjugate acid pKa ~6.6) than the methanethiolate leaving group (pKa ~10.4) of the 1-ethyl-4-(methylthio)pyridinium baseline. This thermodynamic difference translates to faster reaction kinetics, allowing high conversion at milder temperatures (e.g., 25–50 °C), while the methylthio comparator requires extended reflux and suffers from lower yields due to thermal degradation [1].

Evidence DimensionLeaving group lability (conjugate acid pKa) and condensation efficiency
Target Compound DataThiophenol pKa ~6.6, mild conditions
Comparator Or Baseline1-Ethyl-4-(methylthio)pyridinium iodide (Methanethiol pKa ~10.4, requires reflux)
Quantified Difference~3.8 pKa unit difference resulting in faster substitution kinetics
ConditionsBase-catalyzed condensation in alcoholic solvents

Enables the high-yield synthesis of complex, thermally sensitive dyes without the need for harsh, degradative heating.

Hydrolytic Stability and Shelf-Life for Reliable Scale-Up

A major challenge in scaling up pyridinium-based dye synthesis is the moisture sensitivity of the precursors. While 1-ethyl-4-chloropyridinium iodide is highly susceptible to nucleophilic attack by ambient moisture, rapidly degrading into 1-ethyl-4-pyridone, 1-ethyl-4-(phenylthio)pyridinium iodide exhibits robust hydrolytic stability. The bulky, hydrophobic phenylthio group protects the 4-position from water attack during storage, maintaining >98% purity over extended periods under standard warehouse conditions, whereas the 4-chloro comparator requires strict anhydrous storage [1].

Evidence DimensionHydrolytic stability during ambient storage
Target Compound DataMaintains >98% purity over months
Comparator Or Baseline1-Ethyl-4-chloropyridinium iodide (Highly hygroscopic, rapid conversion to pyridone)
Quantified DifferenceSubstantially lower hydrolysis rate under ambient humidity
ConditionsStandard ambient storage and handling in atmospheric moisture

Eliminates the need for specialized anhydrous storage and prevents batch failures caused by degraded, non-stoichiometric precursors.

Optimized Solubility Profile via N-Ethyl Substitution

The choice of the N-alkyl substituent directly dictates the processability of the pyridinium salt in industrial workflows. 1-Ethyl-4-(phenylthio)pyridinium iodide demonstrates higher solubility in standard, easily removable organic solvents (such as ethanol and acetonitrile) compared to the 1-methyl-4-(phenylthio)pyridinium iodide comparator. The N-ethyl chain disrupts the crystal lattice packing, lowering the melting point and enhancing solvation. This allows manufacturers to conduct homogeneous reactions at higher concentrations without resorting to high-boiling solvents like DMF, which complicate downstream product isolation [1].

Evidence DimensionSolubility in polar protic/aprotic solvents
Target Compound DataHigh solubility, enables high-concentration homogeneous reactions
Comparator Or Baseline1-Methyl-4-(phenylthio)pyridinium iodide (Lower solubility, often requires DMF/DMSO)
Quantified DifferenceHigher solubility limit in volatile organic solvents
ConditionsAmbient to moderate heating (20–50 °C) in ethanol or acetonitrile

Streamlines downstream purification by allowing the use of volatile solvents that are easily removed via evaporation.

Anodic Shift in Reduction Potential for Photoredox Applications

Beyond its use as a synthetic intermediate, the compound is relevant in electrochemical systems. The introduction of the electron-withdrawing phenylthio group at the 4-position shifts the first reduction potential of the pyridinium core to a more positive (anodic) value compared to the unsubstituted 1-ethylpyridinium iodide baseline. This structural modification lowers the LUMO energy, making 1-ethyl-4-(phenylthio)pyridinium iodide a more easily reducible electron acceptor, which is advantageous for tuning the driving force in photoinduced electron transfer reactions [1].

Evidence DimensionFirst reduction potential (E_red)
Target Compound DataMore positive/anodic E_red
Comparator Or BaselineUnsubstituted 1-ethylpyridinium iodide (More negative/cathodic E_red)
Quantified DifferenceMeasurable anodic shift in reduction potential due to the 4-phenylthio substituent
ConditionsCyclic voltammetry in standard aprotic solvent (e.g., acetonitrile)

Provides a precisely tuned electron acceptor for researchers designing customized photoredox catalytic cycles or electrochromic devices.

Synthesis of Asymmetric Cyanine Dyes

Where this compound is the right choice for generating near-infrared (NIR) fluorescent probes and photographic sensitizers, as its leaving group allows for mild condensation with active methyl compounds without degrading the extended polymethine chain [1].

Industrial Scale-Up of Functional Heterocycles

Where this compound is the right choice for manufacturing workflows requiring highly reproducible, moisture-stable electrophilic precursors, avoiding the rapid hydrolysis issues associated with 4-halopyridinium alternatives [2].

Development of Photoredox Catalytic Systems

Where this compound is the right choice as a tunable, easily reducible organic electron acceptor, leveraging its anodically shifted reduction potential compared to unsubstituted pyridinium salts for photoinduced electron transfer [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

342.98917 g/mol

Monoisotopic Mass

342.98917 g/mol

Heavy Atom Count

16

General Manufacturing Information

Pyridinium, 1-ethyl-4-(phenylthio)-, iodide (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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